7,10,13,16-Docosatetraenoic acid
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Overview
Description
It is an omega-6 fatty acid with the molecular formula C22H36O2 and a molar mass of 332.52 g/mol . This compound is formed through the elongation of arachidonic acid and is one of the most abundant fatty acids in the early human brain . It plays a significant role in various biological processes and is metabolized into several biologically active products.
Preparation Methods
Synthetic Routes and Reaction Conditions: 7,10,13,16-Docosatetraenoic acid can be synthesized through the elongation of arachidonic acid using enzymes such as elongation of very long-chain fatty acids protein 2 (ELOVL2) and elongation of very long-chain fatty acids protein 5 (ELOVL5) . The process involves the addition of two-carbon units to the arachidonic acid chain, resulting in the formation of this compound.
Industrial Production Methods: Industrial production of this compound typically involves the extraction of the compound from natural sources such as the adrenal gland, brain, kidney, and vasculature . The extraction process may include organic extraction followed by purification techniques such as high-performance liquid chromatography (HPLC) .
Chemical Reactions Analysis
Types of Reactions: 7,10,13,16-Docosatetraenoic acid undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the double bonds in the compound to single bonds, forming saturated fatty acids.
Substitution: The carboxyl group in this compound can participate in substitution reactions to form esters and other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include molecular oxygen and enzymes such as cytochrome P450.
Reduction: Reducing agents such as hydrogen gas in the presence of a metal catalyst (e.g., palladium) can be used.
Substitution: Reagents such as alcohols and acid catalysts are commonly used for esterification reactions.
Major Products Formed:
- Epoxydocosatrienoic acids (EDTs)
- Dihydroxydocosatrienoic acids (DHDTs)
- Various esters and derivatives
Scientific Research Applications
7,10,13,16-Docosatetraenoic acid has a wide range of scientific research applications, including:
- Chemistry: It is used as a precursor for the synthesis of various biologically active compounds.
- Biology: The compound is studied for its role in cell signaling and membrane structure .
- Medicine: Research has shown that this compound has anti-inflammatory properties and potential therapeutic applications in conditions such as non-alcoholic fatty liver disease .
- Industry: It is used in the production of specialized lipids and as a component in nutritional supplements.
Mechanism of Action
7,10,13,16-Docosatetraenoic acid exerts its effects through several mechanisms:
- Molecular Targets: The compound targets enzymes such as cytochrome P450, which metabolize it into various active products .
- Pathways Involved: It is involved in the regulation of vascular tone and inflammation. The metabolites of this compound, such as epoxydocosatrienoic acids, act as endothelium-derived hyperpolarizing factors and have anti-inflammatory effects .
Comparison with Similar Compounds
- Arachidonic Acid
- Docosahexaenoic Acid
- Eicosapentaenoic Acid
Properties
CAS No. |
603121-63-7 |
---|---|
Molecular Formula |
C22H36O2 |
Molecular Weight |
332.5 g/mol |
IUPAC Name |
(7E,10E,13E,16E)-docosa-7,10,13,16-tetraenoic acid |
InChI |
InChI=1S/C22H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h6-7,9-10,12-13,15-16H,2-5,8,11,14,17-21H2,1H3,(H,23,24)/b7-6+,10-9+,13-12+,16-15+ |
InChI Key |
TWSWSIQAPQLDBP-CGRWFSSPSA-N |
Isomeric SMILES |
CCCCC/C=C/C/C=C/C/C=C/C/C=C/CCCCCC(=O)O |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCCCCC(=O)O |
Origin of Product |
United States |
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